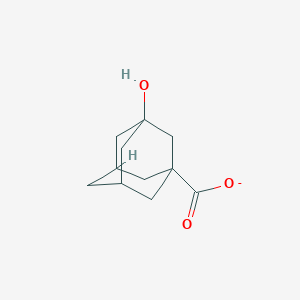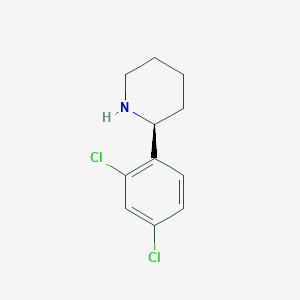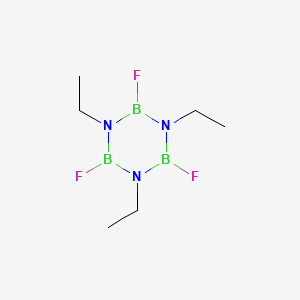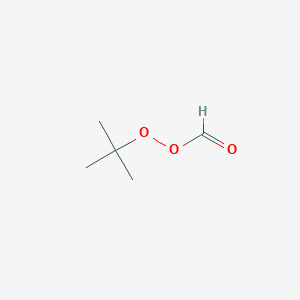
2-(Formylperoxy)-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Formylperoxy)-2-methylpropane is an organic peroxide compound characterized by the presence of a formyl group and a peroxy linkage attached to a methylpropane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formylperoxy)-2-methylpropane typically involves the reaction of 2-methylpropane with formic acid and hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistent product quality. The compound is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(Formylperoxy)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxides or carboxylic acids.
Reduction: Reduction reactions can break the peroxy linkage, yielding alcohols or aldehydes.
Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the formyl group under mild conditions.
Major Products
Oxidation: Carboxylic acids or more complex peroxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Formylperoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex peroxides and other oxygen-containing compounds.
Biology: Investigated for its potential as a reactive oxygen species (ROS) generator in biological systems, which can be useful in studying oxidative stress and related cellular processes.
Medicine: Explored for its potential use in drug delivery systems, where its peroxy linkage can be utilized for controlled release of active pharmaceutical ingredients.
Industry: Employed in polymerization reactions as an initiator, taking advantage of its ability to generate free radicals.
Mecanismo De Acción
The mechanism of action of 2-(Formylperoxy)-2-methylpropane involves the generation of free radicals through the homolytic cleavage of the peroxy linkage. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The formyl group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity profile.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroperoxy)-2-methylpropane: Similar structure but with a hydroperoxy group instead of a formylperoxy group.
2-(Acetylperoxy)-2-methylpropane: Contains an acetyl group in place of the formyl group.
2-(Methoxyperoxy)-2-methylpropane: Features a methoxy group instead of the formyl group.
Uniqueness
2-(Formylperoxy)-2-methylpropane is unique due to the presence of both a formyl group and a peroxy linkage, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
819-50-1 |
|---|---|
Fórmula molecular |
C5H10O3 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
(2-methylpropan-2-yl)oxy formate |
InChI |
InChI=1S/C5H10O3/c1-5(2,3)8-7-4-6/h4H,1-3H3 |
Clave InChI |
XHGOVHOCQHSNTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


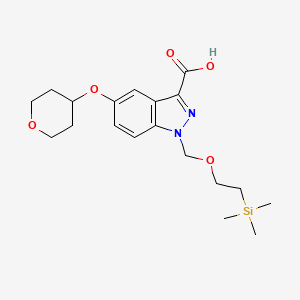
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
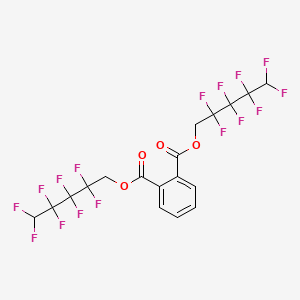
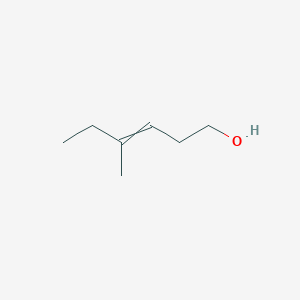


![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)
![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)

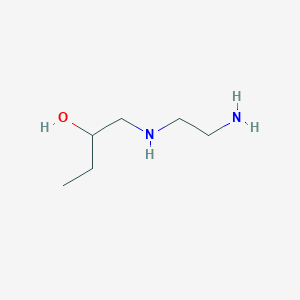
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
